4-methoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide
Description
Historical Development of Sulfonamide-Tetrahydroquinoline Chemistry
The convergence of sulfonamide and tetrahydroquinoline chemistry represents a strategic response to the need for molecules with enhanced target selectivity and metabolic stability. Sulfonamides first gained prominence in the 1930s as antibacterial agents, with their mechanism rooted in competitive inhibition of dihydropteroate synthase. By the 21st century, researchers began exploiting the sulfonamide group's ability to participate in hydrogen bonding and π-stacking interactions, leading to its incorporation into kinase inhibitors and nuclear receptor modulators.
Parallel developments in tetrahydroquinoline chemistry emerged from natural product isolation and synthetic optimization. The partial saturation of the quinoline ring system reduces planarity, improving membrane permeability while maintaining aromatic interactions critical for target engagement. Early tetrahydroquinoline derivatives like oxamniquine (antischistosomal) and nicainoprol (antiarrhythmic) demonstrated the scaffold's therapeutic versatility.
The hybridization of these motifs began in earnest during the 2010s, driven by demands for compounds that could address complex multifactorial diseases. For example, Lv et al. (2024) systematically engineered N-sulfonamide-tetrahydroquinolines as RORγt inverse agonists, demonstrating how strategic substituent placement could optimize both potency and pharmacokinetic properties. The target compound represents a pinnacle of this design philosophy, incorporating methoxy and methyl groups at positions 4 and 3 of the benzenesulfonamide ring to fine-tune electronic effects and steric bulk.
Significance in Medicinal Chemistry Research
This compound's significance lies in its dual capacity to serve as a chemical probe and therapeutic lead. Structural analysis reveals three critical domains:
- Tetrahydroquinoline core : Provides a semi-rigid framework that preorganizes the molecule for receptor binding while enabling synthetic diversification at the N1 and C7 positions.
- Methoxyacetyl side chain : Introduces hydrogen bond acceptor capacity and modulates lipophilicity, as evidenced by LogP calculations showing balanced partitioning between aqueous and lipid phases.
- 3-Methyl-4-methoxybenzenesulfonamide : The electron-donating methoxy group enhances π-orbital overlap with aromatic residues in binding pockets, while the methyl group induces favorable van der Waals interactions.
In preclinical models, such structural features have translated to superior target engagement. For instance, molecular dynamics simulations of analogous compounds show stable interactions with RORγt's ligand-binding domain, particularly through sulfonamide oxygen coordination to Arg367 and His479 residues. These interactions disrupt coactivator recruitment, making the compound a valuable tool for studying Th17-mediated pathologies.
Current Research Landscape and Knowledge Gaps
Recent studies (2022–2024) have advanced understanding in three key areas:
Table 1: Key Advances in Sulfonamide-Tetrahydroquinoline Research
Despite progress, critical gaps persist:
- Structure-activity relationship (SAR) complexity : The interplay between N-acylation patterns (e.g., methoxyacetyl vs. ethoxyacetyl) and transcriptional corepressor recruitment remains poorly mapped.
- Off-target profiling : Limited data exist on interactions with related nuclear receptors (PPARγ, LXR) that share structural homology with RORγt.
- Metabolic fate : While microsomal stability studies show promising hepatic resistance (t₁/₂ > 120 min), the impact of gut microbiota on sulfonamide cleavage requires investigation.
Research Objectives and Scientific Rationale
Ongoing research prioritizes four objectives:
- Mechanistic elucidation : High-resolution cryo-EM studies to visualize compound-induced conformational changes in RORγt-coactivator complexes.
- Peripheral selectivity enhancement : Development of zwitterionic derivatives through sulfonamide group modification to reduce CNS penetration.
- Synthetic methodology innovation : Implementing continuous-flow hydrogenation to improve yield and scalability of the tetrahydroquinoline core.
- Polypharmacology exploration : Systematic profiling against the kinome and GPCRome to identify synergistic targets in autoimmune pathways.
The compound's 2-methoxyacetyl substituent exemplifies a strategic compromise between potency and developability. While bulkier acyl groups (e.g., 2-ethoxypropionyl) increase RORγt binding affinity by 40%, they also elevate ClogP values beyond 4.0, compromising aqueous solubility. Current optimization efforts focus on replacing the methyl ether with cyclopropylmethoxy groups to enhance metabolic stability without sacrificing polarity.
Properties
IUPAC Name |
4-methoxy-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-14-11-17(8-9-19(14)27-3)28(24,25)21-16-7-6-15-5-4-10-22(18(15)12-16)20(23)13-26-2/h6-9,11-12,21H,4-5,10,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFXOANCPVESJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Tetrahydroquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic amine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the tetrahydroquinoline ring.
Introduction of the Methoxyacetyl Group: The tetrahydroquinoline intermediate can be acylated using methoxyacetyl chloride in the presence of a base such as pyridine or triethylamine.
Sulfonamide Formation: The final step involves the reaction of the acylated tetrahydroquinoline with 4-methoxy-3-methylbenzenesulfonyl chloride in the presence of a base to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch reactors with precise temperature and pressure control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of methoxybenzoic acids or methoxybenzaldehydes.
Reduction: Formation of corresponding amines.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving sulfonamide groups. It can also be used in the development of new biochemical assays.
Medicine
In medicine, compounds with sulfonamide groups are known for their antibacterial properties. This compound could be investigated for potential therapeutic applications, including as an antibacterial or antifungal agent.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific chemical properties, such as polymers or coatings that require the unique reactivity of sulfonamides and methoxy groups.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide would depend on its specific application. In biological systems, it may interact with enzymes or receptors through its sulfonamide group, which can mimic the structure of natural substrates or inhibitors. The methoxy groups may enhance its binding affinity or alter its pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Structurally Related Sulfonamides
The compound’s key structural differentiators include the tetrahydroquinoline core and 2-methoxyacetyl side chain, which distinguish it from classical sulfonamides. Below is a comparative analysis with analogous compounds:
Table 1: Structural and Functional Comparison
Key Findings:
Structural Complexity and Bioactivity: The tetrahydroquinoline core in the target compound may enhance membrane permeability compared to planar benzene-based sulfonamides, as observed in other tetrahydroquinoline derivatives (e.g., antimalarial agents like chloroquine).
Sulfonamide Modifications :
- The 3-methyl and 4-methoxy groups on the benzenesulfonamide moiety could reduce metabolic degradation compared to unsubstituted analogs (e.g., sulfanilamide) .
- In contrast, simpler derivatives like N-(4-methoxyphenyl)benzenesulfonamide exhibit moderate bioactivity but lack the multivalent interactions afforded by the target compound’s hybrid structure.
The SHELX software suite is widely used for such analyses, suggesting similar methodologies could elucidate the target’s conformational preferences.
Biological Activity
4-methoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique combination of functional groups that contribute to its pharmacological properties, particularly in the fields of anti-inflammatory and antimicrobial applications.
Chemical Structure and Properties
The compound can be described by its IUPAC name and structural components:
- IUPAC Name : this compound
- Molecular Formula : C19H23N2O5S
- Molecular Weight : 393.46 g/mol
The structural features include:
- A benzenesulfonamide moiety , which is known for its biological activity.
- A tetrahydroquinoline ring , contributing to its pharmacological properties.
- Methoxy and methoxyacetyl groups that enhance solubility and reactivity.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The sulfonamide group mimics natural substrates of target enzymes, potentially leading to inhibition of enzyme activity and modulation of signal transduction pathways. This interaction may be responsible for the compound's therapeutic effects in various biological contexts.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The sulfonamide group is particularly effective against a range of bacterial strains due to its ability to inhibit folic acid synthesis, a vital process for bacterial growth.
Anti-inflammatory Effects
The tetrahydroquinoline structure has been associated with anti-inflammatory activities. Compounds in this class have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines and mediators.
In Vitro Studies
Several studies have evaluated the biological activity of related compounds. For instance:
| Compound Name | Activity | Reference |
|---|---|---|
| 4-Methoxy-N-(4-methoxyphenyl) -N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline | Anticancer | |
| 4-Methoxy-3-(Methylamino) Benzamide | Anti-HBV |
These studies highlight the potential of methoxy-substituted compounds in various therapeutic areas.
Case Studies
A notable case study involved the evaluation of a similar derivative's efficacy against Hepatitis B virus (HBV). The derivative demonstrated significant antiviral activity by increasing intracellular levels of APOBEC3G (A3G), leading to inhibition of HBV replication. This suggests that modifications in the chemical structure can enhance biological efficacy against viral infections .
Q & A
Basic Question: What are the critical steps in synthesizing 4-methoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide, and how can purity be ensured?
Methodological Answer:
Synthesis typically involves multi-step reactions:
- Tetrahydroquinoline Core Formation : Cyclization of substituted anilines with ketones or aldehydes under acidic conditions to generate the tetrahydroquinoline scaffold .
- Sulfonylation : Reaction of the tetrahydroquinoline intermediate with 4-methoxy-3-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the sulfonamide group .
- Methoxyacetyl Functionalization : Acylation of the tetrahydroquinoline nitrogen using 2-methoxyacetyl chloride under inert atmospheres to prevent oxidation .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (solvent: methanol/water) are critical for isolating high-purity product. Purity is confirmed via HPLC (>95%) and NMR (absence of extraneous peaks) .
Basic Question: How is the molecular structure of this compound characterized, and what analytical techniques are essential?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm, sulfonamide NH at δ 7.5–8.0 ppm) and confirm regiochemistry .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion matching calculated mass) .
- X-ray Crystallography : Resolves stereochemistry of the tetrahydroquinoline ring and confirms spatial arrangement of substituents (if single crystals are obtainable) .
Advanced Question: How can reaction conditions be optimized to improve yield during methoxyacetylation?
Methodological Answer:
- Temperature Control : Maintain 0–5°C during acylation to minimize side reactions (e.g., over-acylation or decomposition) .
- Solvent Selection : Use anhydrous dichloromethane or THF to enhance reagent solubility and reduce hydrolysis of 2-methoxyacetyl chloride .
- Catalyst Screening : Test Lewis acids (e.g., DMAP) to accelerate acylation kinetics. Kinetic studies via TLC monitoring every 30 minutes ensure reaction completion within 4–6 hours .
Advanced Question: What methodologies are used to investigate its biological target interactions?
Methodological Answer:
- Enzyme Inhibition Assays : Dose-response curves (IC determination) using recombinant enzymes (e.g., kinases or proteases) to identify potency .
- Molecular Docking : Computational modeling (e.g., AutoDock Vina) predicts binding modes, focusing on hydrogen bonding between the sulfonamide group and active-site residues .
- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (K) by immobilizing the target protein and measuring real-time interaction kinetics .
Advanced Question: How do structural modifications (e.g., substituent variation on the benzene ring) affect bioactivity?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies :
- Methoxy Position : Replace 4-methoxy with halogen (e.g., Cl) to enhance lipophilicity and membrane permeability. Compare logP values (calculated via ChemDraw) and cellular uptake .
- Methyl Group Impact : Remove 3-methyl to assess steric effects on target binding. Use competitive binding assays with radiolabeled ligands .
- Tetrahydroquinoline Rigidity : Introduce sp-hybridized carbons to evaluate conformational flexibility’s role in activity .
Advanced Question: How should researchers resolve contradictions in reported biological data (e.g., conflicting IC50_{50}50 values)?
Methodological Answer:
- Assay Standardization : Replicate experiments using identical cell lines (e.g., HEK293 vs. HeLa) and buffer conditions (pH 7.4, 37°C) .
- Metabolic Stability Testing : Use liver microsomes to determine if discrepancies arise from compound degradation .
- Orthogonal Validation : Confirm activity via two independent methods (e.g., fluorescence-based assay and Western blot analysis) .
Advanced Question: What strategies enhance this compound’s pharmacokinetic properties for in vivo studies?
Methodological Answer:
- Prodrug Design : Mask the sulfonamide group with a cleavable ester to improve oral bioavailability .
- Solubility Optimization : Co-crystallize with cyclodextrins or use nanoformulation (e.g., liposomes) .
- Metabolic Profiling : Identify major metabolites via LC-MS/MS in hepatocyte models to guide structural tweaks (e.g., blocking CYP450 oxidation sites) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
